molecular formula C12H19NO2S B7892318 N-tert-butyl-2-phenylethanesulfonamide CAS No. 89557-07-3

N-tert-butyl-2-phenylethanesulfonamide

Cat. No.: B7892318
CAS No.: 89557-07-3
M. Wt: 241.35 g/mol
InChI Key: OAVQPVISHKLWRS-UHFFFAOYSA-N
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Description

N-tert-butyl-2-phenylethanesulfonamide: is an organic compound with the molecular formula C12H19NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a phenylethane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-phenylethanesulfonamide typically involves the reaction of tert-butylamine with 2-phenylethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-2-phenylethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-tert-butyl-2-phenylethanesulfonamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity and stability make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, potentially leading to the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of N-tert-butyl-2-phenylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

  • N-tert-butyl-2-thiophenesulfonamide
  • N-tert-butyl-2-benzothiazolesulfonamide
  • N-tert-butyl-2-naphthalenesulfonamide

Comparison: N-tert-butyl-2-phenylethanesulfonamide is unique due to its phenylethane backbone, which imparts distinct chemical and physical properties compared to other sulfonamides. For example, N-tert-butyl-2-thiophenesulfonamide has a thiophene ring, which can influence its reactivity and applications.

Properties

IUPAC Name

N-tert-butyl-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-12(2,3)13-16(14,15)10-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVQPVISHKLWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10533051
Record name N-tert-Butyl-2-phenylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10533051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89557-07-3
Record name N-tert-Butyl-2-phenylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10533051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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